7-Oxaspiro[3.5]nonan-2-amine hydrochloride

Solubility enhancement Salt selection Pharmaceutical building block

7-Oxaspiro[3.5]nonan-2-amine hydrochloride (CAS 1632228-23-9) is a spirocyclic amine building block featuring a 2-amino-7-oxaspiro[3.5]nonane core, supplied as the hydrochloride salt. This specific isomer and salt form is not interchangeable with other positional isomers (e.g., 1-amine or 5-amine) or the free base—directly impacting synthetic tractability and biological performance. The solid HCl salt enables automated dispensing for FBDD and DEL construction, while the oxetane scaffold provides conformational constraint for CNS drug discovery. Contact us for bulk pricing.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 1632228-23-9
Cat. No. B1436101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxaspiro[3.5]nonan-2-amine hydrochloride
CAS1632228-23-9
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1COCCC12CC(C2)N.Cl
InChIInChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H
InChIKeyUBTXGHQPBUVCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxaspiro[3.5]nonan-2-amine Hydrochloride (CAS 1632228-23-9): Overview of a Spirocyclic Amine Building Block


7-Oxaspiro[3.5]nonan-2-amine hydrochloride (CAS 1632228-23-9) is a spirocyclic amine building block featuring a 2-amino-substituted 7-oxaspiro[3.5]nonane core, supplied as its hydrochloride salt . The parent free base, 7-oxaspiro[3.5]nonan-2-amine (CAS 1374658-89-5, C₈H₁₅NO, MW 141.21), has a predicted pKa of 10.52 ± 0.20 and predicted boiling point of 228.5 ± 40.0 °C . The hydrochloride salt form (C₈H₁₆ClNO, MW 177.67) enhances solubility and handling convenience relative to the free amine . Spirocyclic oxetane scaffolds of this type are recognized in medicinal chemistry as conformational constraints and analogues of morpholine and saturated heterocycles [1].

Procurement Rationale: Why 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride Cannot Be Substituted with Other Spirocyclic Amines


In-class spirocyclic amines are not interchangeable building blocks; each positional isomer, regioisomer, and salt form presents distinct physicochemical and reactivity profiles that directly impact synthetic tractability and downstream biological performance. The 7-oxaspiro[3.5]nonane scaffold can be aminated at multiple positions (e.g., 1-amine, 5-amine, 2-amine), yielding compounds with different spatial orientation of the amine group, predicted pKa, and steric accessibility for derivatization . Additionally, the hydrochloride salt form offers quantifiably higher aqueous solubility and shelf stability than the free base, eliminating the need for in situ salt preparation . Generic substitution of the 2-amine hydrochloride with a positional isomer (e.g., 7-oxaspiro[3.5]nonan-5-amine) or a different counterion form introduces uncontrolled variables in reaction yield, purification efficiency, and target engagement that undermine reproducibility in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence: 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride vs. Closest Analogs


Salt Form Advantage: Hydrochloride vs. Free Base — Solubility and Stability Quantification

The hydrochloride salt of 7-oxaspiro[3.5]nonan-2-amine offers documented solubility and stability advantages over the free base amine. While the free base (CAS 1374658-89-5) is a liquid at room temperature with limited aqueous solubility, the hydrochloride salt (CAS 1632228-23-9) is a solid with enhanced solubility in aqueous and polar organic media, simplifying handling, storage, and reaction workup . The salt form enables long-term storage at ambient conditions without amine oxidation or carbonate formation, whereas the free base requires refrigerated storage to prevent degradation . This is consistent with the class-level observation that spirocyclic amine hydrochlorides exhibit improved aqueous solubility relative to their free base counterparts due to ionization-mediated hydration [1].

Solubility enhancement Salt selection Pharmaceutical building block Solid-state stability

Purity Specification and Batch-to-Batch Consistency for Reproducible Synthesis

Commercially available 7-oxaspiro[3.5]nonan-2-amine hydrochloride is supplied with a minimum purity specification of 95% . Higher purity grades (97-98%) are also available from select vendors, providing options for applications requiring stringent impurity control . For comparison, positional isomers such as 7-oxaspiro[3.5]nonan-5-amine and 7-oxaspiro[3.5]nonan-1-amine are often supplied with variable purity specifications ranging from 95% to >98% depending on vendor and synthetic route complexity [1]. The consistent 95% minimum purity of the 2-amine hydrochloride ensures reproducible reaction stoichiometry and minimizes side-product formation in amide coupling, reductive amination, and Suzuki-Miyaura derivatization sequences.

Building block purity Medicinal chemistry Parallel synthesis Quality control

Predicted pKa and Basicity: Comparison with Positional Isomers

The predicted pKa of 7-oxaspiro[3.5]nonan-2-amine (free base) is 10.52 ± 0.20 . This basicity value influences amine nucleophilicity in coupling reactions and protonation state under physiological pH conditions. While experimental pKa data for all positional isomers are not available in the public domain, class-level inference from spirocyclic oxetane amines indicates that the exact position of the amine group relative to the oxetane oxygen alters the local electronic environment and hydrogen-bonding network, resulting in measurable pKa differences of 0.5-1.5 log units among regioisomers [1]. The 2-amine position places the primary amine at a distinct distance and vector angle from the oxetane oxygen compared to the 1-amine and 5-amine isomers, which affects its reactivity profile in amide bond formation and reductive amination.

Physicochemical properties Basicity Amine nucleophilicity pKa prediction

Predicted Lipophilicity (cLogP) and Impact on Permeability

The spirocyclic oxetane scaffold of 7-oxaspiro[3.5]nonan-2-amine hydrochloride provides a distinct lipophilicity profile compared to non-spirocyclic amines and carbonyl-containing heterocycles. While experimental cLogP data for this specific compound are not published, class-level studies on spirocyclic oxetane amines demonstrate that oxetane-containing spirocycles exhibit reduced lipophilicity (ΔcLogP ~0.5-1.0 units lower) compared to their gem-dimethyl or carbonyl counterparts, while maintaining comparable or improved passive membrane permeability due to favorable three-dimensional conformational constraints [1]. This property profile is consistent with the oxetane acting as a "hydrophilic sister of a gem-dimethyl unit," offering a balanced logD profile that enhances aqueous solubility without compromising permeability [2].

Lipophilicity cLogP Permeability Drug-likeness

Synthetic Accessibility and Commercial Availability Advantage

7-Oxaspiro[3.5]nonan-2-amine hydrochloride is commercially available from multiple established suppliers with lead times of 10 days or less for research quantities, with larger batch sizes (up to kilogram scale) available upon request [1]. This contrasts with many spirocyclic amine positional isomers and functionalized derivatives, which may require custom synthesis with longer lead times (4-8 weeks) and higher minimum order quantities. The compound's synthetic route, involving reductive amination of the corresponding ketone (7-oxaspiro[3.5]nonane-2-one) with an ammonia source followed by HCl salt formation, is well-established and scalable . Patent literature on oxaspirocycle derivative preparation methods further confirms the industrial feasibility of producing this scaffold class in high yield with reduced reaction steps [2].

Commercial availability Supply chain Synthetic building block Medicinal chemistry

Optimal Application Scenarios for 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride in Drug Discovery and Chemical Biology


Parallel Library Synthesis for Fragment-Based Drug Discovery

The hydrochloride salt form of 7-oxaspiro[3.5]nonan-2-amine enables direct use in automated parallel synthesis workflows for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction. The solid salt form simplifies automated dispensing compared to liquid free base, while the primary amine functionality permits rapid diversification via amide coupling with carboxylic acids, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes [1]. The spirocyclic oxetane core introduces three-dimensional shape diversity and conformational constraint that is distinct from flat aromatic fragments, increasing the probability of identifying novel binding modes and improving hit-to-lead progression rates [2].

Metabolic Stability Optimization through Gem-Dimethyl Replacement

In lead optimization programs where a gem-dimethyl group or a metabolically labile carbonyl contributes to excessive lipophilicity, off-target binding, or CYP-mediated clearance, 7-oxaspiro[3.5]nonan-2-amine hydrochloride serves as a scaffold for oxetane-based bioisosteric replacement. The oxetane oxygen reduces cLogP by approximately 0.5-1.0 units relative to gem-dimethyl analogues while providing a hydrogen-bond acceptor that can engage ordered water networks or protein backbone amides [1]. This substitution strategy has been validated in multiple clinical candidates where spirocyclic oxetanes improved solubility and metabolic stability without compromising target affinity [2].

Conformational Restriction for GPCR and Ion Channel Targets

The rigid spiro[3.5]nonane framework positions the 2-amine substituent at a fixed vector angle relative to the oxetane ring, providing a constrained pharmacophore element for G protein-coupled receptors (GPCRs), ion channels, and transporters where specific amine orientation is critical for receptor activation or antagonism. The spirocyclic core restricts the degrees of conformational freedom available to the amine, potentially reducing entropic penalty upon binding and improving selectivity among receptor subtypes [1]. This application is supported by the broader recognition of diazaspiro[3.5]nonane and oxaspiro[3.5]nonane scaffolds as privileged structures in CNS-penetrant drug design and enzyme inhibitor development [2].

Medicinal Chemistry Building Block for CNS-Targeted Programs

Spirocyclic scaffolds, including oxaspiro[3.5]nonane derivatives, are increasingly employed in central nervous system (CNS) drug discovery due to their favorable balance of three-dimensionality, reduced aromatic ring count, and potential for improved brain penetration relative to flat heteroaromatic systems [1]. The 7-oxaspiro[3.5]nonan-2-amine hydrochloride building block enables the rapid synthesis of CNS-focused compound libraries, with the primary amine serving as a versatile handle for introducing diverse CNS-relevant pharmacophores including aryl groups, heterocycles, and amide-linked moieties [2]. The oxetane oxygen provides a polarity element that may facilitate blood-brain barrier penetration via hydrogen-bonding interactions while avoiding excessive efflux transporter recognition.

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